molecular formula C16H17N7O2 B2777451 (pyridin-3-yl)methyl N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)carbamate CAS No. 2034231-08-6

(pyridin-3-yl)methyl N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)carbamate

货号: B2777451
CAS 编号: 2034231-08-6
分子量: 339.359
InChI 键: AWBNIJWLNLLZKP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

This compound features a [1,2,4]triazolo[4,3-b]pyridazine core fused to a pyrrolidine ring, with a carbamate linkage connecting the pyrrolidin-3-ylamine group to a pyridin-3-ylmethyl substituent. Its synthesis likely involves multi-step heterocyclic chemistry, leveraging reactions such as cyclization and coupling to assemble the fused triazolopyridazine system. The carbamate group may enhance metabolic stability compared to ester or amide analogues .

属性

IUPAC Name

pyridin-3-ylmethyl N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N7O2/c24-16(25-10-12-2-1-6-17-8-12)19-13-5-7-22(9-13)15-4-3-14-20-18-11-23(14)21-15/h1-4,6,8,11,13H,5,7,9-10H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWBNIJWLNLLZKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)OCC2=CN=CC=C2)C3=NN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (pyridin-3-yl)methyl N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)carbamate typically involves multiple steps, starting with the preparation of the core heterocyclic structures. One common method involves the cyclization of chloroethynylphosphonates with hydrazinylpyridines . This reaction proceeds through a 5-exo-dig cyclization mechanism, forming the triazolopyridine core .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process .

化学反应分析

Types of Reactions

(pyridin-3-yl)methyl N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines or alcohols .

作用机制

The mechanism of action of (pyridin-3-yl)methyl N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets can vary depending on the specific application and context of use .

相似化合物的比较

Positional Isomers of Pyridinylmethyl Derivatives

The European Patent Application (2022) describes three positional isomers differing in the pyridine substituent’s position (2-yl, 3-yl, 4-yl) .

Key Structural and Functional Differences:

  • Pyridin-3-yl vs. 2-yl/4-yl Analogues: The 3-pyridinyl group introduces distinct electronic and steric effects compared to 2-yl or 4-yl isomers. The nitrogen atom in the 3-position creates a dipole moment that may influence binding interactions, such as hydrogen bonding or π-stacking with aromatic residues in biological targets. The 2-yl and 4-yl isomers may exhibit altered solubility due to differences in hydrogen-bonding capacity.

Table 1: Structural Comparison of Pyridinylmethyl Derivatives

Compound Pyridine Substituent Core Heterocycle Salt Form
Target Compound 3-yl [1,2,4]Triazolo[4,3-b]pyridazine Not specified
Pyridin-2-yl Analog 2-yl [1,2,4]Triazolo[4,3-a]pyrazine Trifluoroacetic acid
Pyridin-4-yl Analog 4-yl [1,2,4]Triazolo[4,3-a]pyrazine Trifluoroacetic acid

Implications :
The triazolopyridazine core in the target compound differs from the triazolopyrazine in the patent analogues. Pyridazine rings are more electron-deficient than pyrazines, which could enhance interactions with electron-rich biological targets.

Comparison with Pyrazolo-Triazolo-Pyrimidine Derivatives

describes pyrazolo[3,4-d]pyrimidines and pyrazolo[4,3-e][1,2,4]triazolo-pyrimidines, which share fused triazole-heterocycle motifs but differ in core structure .

Key Differences:

  • Core Heterocycles :
    • The target compound’s triazolopyridazine contains a six-membered pyridazine ring fused to triazole.
    • Pyrazolo[3,4-d]pyrimidines (e.g., compounds 2, 3 in ) feature a pyrimidine ring fused to pyrazole, offering distinct electronic properties.
  • Functional Groups: The carbamate group in the target compound contrasts with hydrazine or imino groups in ’s derivatives (e.g., compounds 4, 5).

Table 2: Comparison with Pyrazolo-Triazolo-Pyrimidines

Compound Class Core Structure Functional Groups Notable Reactivity
Target Compound Triazolo[4,3-b]pyridazine Carbamate Likely stable to hydrolysis
Pyrazolo[3,4-d]pyrimidine Pyrazole + pyrimidine Hydrazine, imino Prone to isomerization
Pyrazolo[4,3-e]triazolopyrimidine Pyrazole + triazole + pyrimidine Varied substituents Isomerizes under specific conditions

Implications : The triazolopyridazine core may confer greater metabolic stability compared to pyrazolopyrimidines, which undergo isomerization (e.g., compounds 7→6 and 9→8 in ) . Additionally, the carbamate linkage could reduce off-target interactions compared to hydrazine derivatives.

生物活性

The compound (pyridin-3-yl)methyl N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)carbamate represents a novel class of triazolo-pyridazine derivatives with potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C18H20N6O, and it features a pyridine ring connected to a triazolo-pyridazine moiety through a carbamate linkage. This unique structure is believed to contribute to its biological activity.

Research indicates that compounds containing triazolo and pyridazine rings often exhibit significant biological activities due to their ability to interact with various biological targets:

  • Kinase Inhibition : Similar compounds have been shown to inhibit key kinases involved in cancer signaling pathways. For instance, triazolo-pyridazine derivatives have demonstrated inhibitory effects on the c-Met kinase, which plays a critical role in tumor growth and metastasis .
  • Cytotoxic Effects : In vitro studies have indicated that related compounds exhibit cytotoxicity against various cancer cell lines. For example, certain triazolo-pyridazine derivatives showed IC50 values in the low micromolar range against A549 and MCF-7 cell lines .

Biological Activity Data

The following table summarizes the biological activities associated with structurally similar compounds:

Compound NameBiological ActivityIC50 Values (μM)Target
Compound 12eCytotoxicity1.06 (A549), 1.23 (MCF-7)c-Met Kinase
Compound 13bKinase Inhibition0.090 (c-Met)c-Met Kinase
Compound 12bTGF-β Inhibition0.013ALK5

Case Study 1: Cytotoxicity Against Cancer Cell Lines

In a study evaluating the cytotoxic effects of various triazolo-pyridazine derivatives, compound 12e exhibited significant cytotoxicity against A549 and MCF-7 cancer cell lines with IC50 values of 1.06 ± 0.16 μM and 1.23 ± 0.18 μM respectively. This suggests that similar derivatives may enhance therapeutic efficacy in treating cancers .

Case Study 2: Mechanistic Insights from Kinase Inhibition

Another study focused on the mechanism of action for compound 12b , which inhibited ALK5 with an IC50 of 0.013 μM. The compound's selectivity profiling indicated high specificity for ALK5 over other kinases, highlighting its potential as an antifibrotic agent .

Pharmacological Potential

The pharmacological profile of (pyridin-3-yl)methyl N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)carbamate suggests multiple therapeutic applications:

  • Cancer Therapy : Due to its potential as a kinase inhibitor, this compound may serve as a lead compound for developing targeted cancer therapies.
  • Fibrosis Treatment : Its ability to inhibit TGF-β signaling pathways positions it as a candidate for antifibrotic therapies.

常见问题

Q. What are the key synthetic steps for preparing this compound, and how can intermediates be validated?

The synthesis typically involves multi-step pathways, including:

  • Heterocycle formation : Cyclization of pyridazine and triazole rings under controlled pH and temperature .
  • Carbamate linkage : Coupling via activating agents (e.g., DCC or EDC) in anhydrous solvents like dichloromethane .
  • Purification : Recrystallization or column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate intermediates and final products . Validation : NMR (¹H/¹³C) and HRMS are critical for confirming structural integrity at each stage .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • ¹H/¹³C NMR : Resolves aromatic protons (δ 7.5–9.0 ppm) and carbamate carbonyl signals (δ 150–160 ppm). Overlapping signals may require 2D-COSY or NOESY .
  • Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
  • HPLC-PDA : Assesses purity (>95% recommended for biological assays) .

Advanced Research Questions

Q. How can reaction yields be optimized during large-scale synthesis?

  • High-throughput screening : Identifies ideal catalysts (e.g., Pd/C for coupling reactions) and solvents (DMF or THF) .
  • Continuous flow reactors : Enhance reproducibility and reduce side reactions in triazole ring formation .
  • Temperature control : Maintaining 0–5°C during carbamate coupling minimizes decomposition .

Q. How can structural ambiguities in the triazolopyridazine core be resolved?

  • X-ray crystallography : Single-crystal analysis (e.g., CCDC deposition) resolves bond angles and confirms regiochemistry .
  • DFT calculations : Predict electronic properties and validate experimental data (e.g., N-methyl group orientation) .

Q. How should conflicting bioactivity data between analogs be analyzed?

  • Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., cyclopropyl vs. methyl groups on pyrrolidine) using assays like kinase inhibition or cytotoxicity .
  • Assay conditions : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize variability .

Q. What strategies mitigate hygroscopicity of intermediates during synthesis?

  • Lyophilization : Freeze-drying under vacuum preserves moisture-sensitive intermediates .
  • Inert atmosphere : Use gloveboxes or Schlenk lines for azetidine-ring formation steps .

Q. How do solvent polarity and pH affect the stability of the carbamate linkage?

  • Stability studies : Monitor degradation via HPLC in buffers (pH 2–10). Carbamates are prone to hydrolysis in acidic conditions .
  • Solvent selection : Use aprotic solvents (e.g., acetonitrile) to stabilize the carbamate group during storage .

Methodological Challenges

Interpreting overlapping NMR signals in pyrrolidine derivatives

  • Dynamic effects : Rotameric equilibria in pyrrolidine rings cause signal splitting. Use variable-temperature NMR (VT-NMR) to coalesce signals .
  • Isotopic labeling : ¹⁵N-labeled analogs clarify nitrogen environments in triazole rings .

Designing bioassays to evaluate kinase inhibition specificity

  • Selectivity panels : Test against kinase families (e.g., MET, EGFR) to identify off-target effects .
  • Cellular assays : Combine with siRNA knockdown to confirm target engagement .

Resolving discrepancies in crystallographic vs. computational data

  • Error analysis : Compare X-ray bond lengths (±0.01 Å tolerance) with DFT-optimized geometries .
  • Tautomerism : Use Hirshfeld surface analysis to detect protonation state variations .

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